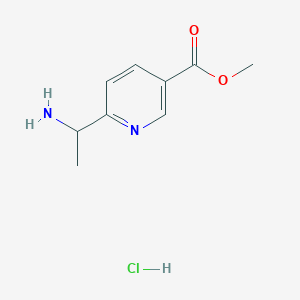![molecular formula C16H26CuO6 B15157054 copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a copper ion coordinated to a 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand. The presence of the copper ion imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate typically involves the reaction of copper salts with the corresponding ligand precursor. One common method involves the use of copper(II) acetate and 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, where it undergoes changes in its oxidation state.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions. Substitution reactions may involve the use of different ligands such as amines or phosphines. Coordination reactions typically require the presence of additional metal salts or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new copper-ligand complexes with different properties.
Applications De Recherche Scientifique
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and coordination polymers.
Mécanisme D'action
The mechanism of action of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate involves its ability to coordinate with various molecular targets. The copper ion can interact with biological molecules such as proteins and DNA, leading to changes in their structure and function. Additionally, the compound can participate in redox reactions, generating reactive oxygen species that can induce cellular damage or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: A common copper salt used in various chemical reactions.
Copper(II) sulfate: Another widely used copper compound with different properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand allows for unique coordination chemistry and reactivity compared to other copper compounds.
Propriétés
Formule moléculaire |
C16H26CuO6 |
|---|---|
Poids moléculaire |
377.92 g/mol |
Nom IUPAC |
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C8H14O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5,9H,1-4H3;/q;;+2/p-2 |
Clé InChI |
ROLNDJBOTARFSP-UHFFFAOYSA-L |
SMILES canonique |
CC(=CC(=O)OC(C)(C)C)[O-].CC(=CC(=O)OC(C)(C)C)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)


![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
![2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)


![3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine](/img/structure/B15157047.png)



